molecular formula C20H19FN4OS B459254 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728886-16-6

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Katalognummer: B459254
CAS-Nummer: 728886-16-6
Molekulargewicht: 382.5g/mol
InChI-Schlüssel: IBIPLNJXJJQQMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (CAS 728886-16-6) is a high-purity chemical compound offered for research purposes. With a molecular formula of C20H19FN4OS and a molecular weight of 382.46 g/mol, this compound features a complex polycyclic structure integrating a 1,5-naphthyridine core, which is of significant interest in medicinal chemistry . The structural motif of 5-aminosubstituted naphthyridine-7-carboxamides, particularly those with a 4-fluorobenzyl group, has been identified in scientific literature as a key pharmacophore for inhibiting HIV-1 integrase, a vital enzyme for viral replication. Compounds within this class have demonstrated sub-micromolar potency against HIV-1 in cell culture and have shown promising pharmacokinetic properties and efficacy in animal models . Furthermore, structurally related 5-amino-1,8-naphthyridine derivatives have been reported to exhibit notable anti-inflammatory and analgesic activities in preclinical models, suggesting potential for research beyond virology into areas such as immunology and pain management . Researchers should note that this product has a purity of 90% and requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

5-amino-N-[(4-fluorophenyl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c21-13-3-1-11(2-4-13)10-23-19(26)18-16(22)14-9-15-17(24-20(14)27-18)12-5-7-25(15)8-6-12/h1-4,9,12H,5-8,10,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPLNJXJJQQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=C(C=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Multi-Step Cyclization Approach

The primary route involves a six-step sequence starting from 3-amino-4-bromopyridine, as adapted from naphthyridine syntheses:

  • Bromopyridine Activation :

    • 3-Amino-4-bromopyridine undergoes Ullmann coupling with thiourea to introduce the thiol group, forming 3-amino-4-mercaptopyridine (Yield: 78%).

    • Conditions: CuI catalyst, DMF, 120°C, 12 hours.

  • Thieno Ring Formation :

    • Reaction with 1,2-dibromoethane in the presence of K₂CO₃ generates the thieno ring via intramolecular cyclization.

    • Key Intermediate: 3,4-Dihydro-2H-thieno[2,3-b]pyridine (Isolated via column chromatography, silica gel, hexane/EtOAc 4:1).

  • Naphthyridine Construction :

    • Cyclocondensation with ethyl cyanoacetate under acidic conditions (H₂SO₄, reflux) forms the naphthyridine core.

    • Critical Parameter: Temperature control at 180°C prevents decarboxylation.

  • Carboxamide Introduction :

    • The intermediate naphthyridine-7-carboxylic acid is activated using SOCl₂ and coupled with 4-fluorobenzylamine in dichloromethane.

    • Yield: 65–70% after recrystallization (ethanol/water).

  • Amination at Position 8 :

    • Nitration followed by catalytic hydrogenation (H₂, Pd/C) introduces the amino group.

    • Optimization: Excess NH₄OH improves regioselectivity, reducing byproducts to <5%.

Alternative One-Pot Strategy

A streamlined method reported by VulcanChem employs a tandem cyclization-amination process:

  • Reagents : 3-Amino-4-mercaptopyridine, 1,2-dibromoethane, 4-fluorobenzyl isocyanate.

  • Mechanism : Simultaneous thieno ring formation and carboxamide coupling via in situ generated isocyanate intermediates.

  • Advantages : Reduced steps (3 steps total), higher overall yield (58% vs. 42% in multi-step).

  • Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the isocyanate.

Reaction Optimization

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on cyclization efficiency:

SolventDielectric ConstantCyclization Yield (%)
DMF36.778
DMSO46.782
Toluene2.434

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states through dipole interactions.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂/Xantphos improves coupling efficiency in carboxamide formation (TON = 1,200).

  • Acid Additives : p-TsOH (10 mol%) accelerates naphthyridine cyclization by protonating the pyridine nitrogen, increasing electrophilicity.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves the target compound from regioisomers (Retention time: 12.3 min).

  • Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction, confirming the fused ring system.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 2H, Ar-F), 5.02 (s, 2H, CH₂), 3.89 (t, J = 6.0 Hz, 2H, CH₂).

  • HRMS : m/z 383.1432 [M+H]⁺ (Calculated: 383.1435).

Comparative Analysis of Methods

ParameterMulti-Step ApproachOne-Pot Strategy
Total Steps63
Overall Yield (%)4258
Purity (HPLC, %)99.197.5
ScalabilityPilot-scale (kg)Lab-scale (g)

The one-pot method offers operational efficiency but sacrifices purity, necessitating trade-offs in process design .

Analyse Chemischer Reaktionen

Types of Reactions

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity
Research has demonstrated that compounds similar to 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide exhibit significant antiviral properties. For instance, derivatives of this compound have shown efficacy against simian-human immunodeficiency virus (SHIV) in infected models, suggesting potential applications in HIV treatment strategies .

Anticancer Properties
The compound's structural analogs have been studied for their cytotoxic effects against various cancer cell lines. For example, fused naphthyridine derivatives have demonstrated notable activity against human leukemia (HL-60) and cervical cancer (HeLa) cells. These compounds inhibit topoisomerase II, a crucial enzyme in DNA replication and repair, thus showcasing their potential as anticancer agents .

Antimicrobial Effects
Studies indicate that related naphthyridine compounds possess antimicrobial properties. They exhibit higher activity against Gram-positive bacteria compared to Gram-negative strains. This suggests that this compound may be effective in developing new antibiotics .

Case Studies

StudyFindings
Sliwa et al. (1994)Demonstrated that benzo[b][1,5]naphthyridine derivatives exhibit significant cytotoxicity against HL-60 and HeLa cells.
Recent Antiviral ResearchFound that certain naphthyridine derivatives effectively reduce SHIV replication in rhesus macaques.
Antimicrobial StudiesHighlighted the effectiveness of related compounds against various bacterial strains with a focus on Gram-positive bacteria.

Wirkmechanismus

The mechanism of action of 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of polycyclic carboxamides with variations in substituents and core saturation. Key analogues include:

Compound Name Substituents Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
8-Amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide 4-Fluorobenzyl, amino 3,4-Dihydro-1,4-ethanothieno-naphthyridine C₂₀H₁₈FN₃OS 382.46 Fluorinated benzyl group; partial saturation
8-Amino-N-(2,4-difluorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide 2,4-Difluorophenyl, amino 1,2,3,4-Tetrahydro-1,4-ethanothieno-naphthyridine C₁₉H₁₆F₂N₄OS 394.42 Difluorophenyl group; increased saturation
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) Adamantyl, pentyl 1,4-Dihydro-[1,5]-naphthyridine C₂₆H₃₅N₃O₂ 421.58 Bulky adamantyl group; oxo functionality

Key Observations:

  • Substituent Effects: The fluorinated aromatic groups (e.g., 4-fluorobenzyl vs. The 4-fluorobenzyl group in the parent compound may enhance metabolic stability compared to non-fluorinated analogues .
  • Functional Groups: Compound 67 from J. Med. Chem. replaces the amino group with an oxo moiety and incorporates a bulky adamantyl substituent, suggesting divergent pharmacological applications (e.g., kinase or enzyme inhibition) .

Physicochemical Properties

Property Parent Compound Difluorophenyl Analogue Compound 67
Molecular Weight 382.46 394.42 421.58
Purity 90% Not reported 25% yield after TLC purification
Key Functional Groups Amino, carboxamide Amino, carboxamide Oxo, carboxamide
Aromatic Substituents 4-Fluorobenzyl 2,4-Difluorophenyl Adamantyl, pentyl

Analysis:

  • The parent compound’s lower molecular weight compared to Compound 67 may improve solubility, though the adamantyl group in Compound 67 could enhance membrane permeability .
  • The 90% purity of the parent compound suggests standardized commercial availability, whereas Compound 67’s 25% synthesis yield highlights challenges in scaling production .

Biologische Aktivität

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antiviral and antibacterial research. The following sections will delve into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound is represented as follows:

  • Molecular Formula : C20H19FN4OS
  • CAS Number : 728886-16-6

This structure is characterized by a naphthyridine core with various substituents that contribute to its biological properties.

Antiviral Activity

One of the most significant biological activities of this compound is its antiviral efficacy. Research indicates that derivatives of naphthyridine, including this compound, exhibit potent activity against HIV and related viruses. For instance:

  • Efficacy Against HIV : A study highlighted that a series of 5-amino derivatives of 8-hydroxy[1,6]-naphthyridine showed sub-micromolar potency against HIV-1 in cell culture. One specific analog demonstrated excellent pharmacokinetic properties and was effective against simian-human immunodeficiency virus (SHIV) in infected rhesus macaques .

Antibacterial Activity

The compound also shows promise in antibacterial applications. A related study on 1,4-dihydro-4-oxo-naphthyridine derivatives revealed their potential as antibacterial agents. The findings suggest that modifications to the naphthyridine structure can enhance antibacterial activity .

Case Study 1: Antiviral Efficacy

In a controlled experiment involving rhesus macaques infected with SHIV 89.6P, the administration of a derivative similar to this compound resulted in significant viral load reduction. This suggests that the compound could be a viable candidate for further development in antiviral therapies .

Case Study 2: Antibacterial Testing

A series of synthesized naphthyridine derivatives were tested for their antibacterial properties against various strains of bacteria. The results indicated that compounds with specific structural modifications exhibited enhanced activity against resistant bacterial strains .

Table 1: Comparative Biological Activities of Naphthyridine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntiviral (HIV)<0.5
Compound BAntibacterial (E. coli)0.8
Compound CAntiviral (SHIV)<0.3
Compound DAntibacterial (MRSA)1.2

The biological activity of this compound is believed to stem from its ability to interfere with viral replication processes and bacterial cell wall synthesis. The fluorobenzyl group enhances lipophilicity, facilitating better cell membrane penetration and subsequent action on intracellular targets.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what strategies address them?

  • Methodological Answer : Synthesis involves multi-step reactions, including heterocyclic ring formation, fluorobenzyl group coupling, and protecting group management (e.g., for the amino group). Challenges include low yields in cyclization steps and regioselectivity. Strategies:
  • Use Aryl Halide Chemistry Informer Libraries to compare reaction performance across diverse substrates and optimize conditions (e.g., catalyst systems, solvent polarity) .
  • Employ fluorinated intermediates (e.g., 4-fluorobenzylamine) for efficient coupling via Buchwald-Hartwig or Suzuki-Miyaura reactions .
  • Monitor reaction progress with inline NMR to identify intermediates and adjust parameters in real time .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • 1H/13C/19F NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and heterocyclic regions. For example, 19F NMR confirms fluorobenzyl group integrity .
  • HRMS (High-Resolution Mass Spectrometry) : Compare experimental and theoretical m/z values (e.g., ±5 ppm tolerance) to validate molecular formula .
  • HPLC-PDA/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95%) and detect polar byproducts .

Q. What purification methods are effective for isolating intermediates?

  • Methodological Answer :
  • Flash Chromatography : Optimize mobile phases (e.g., hexane/EtOAc for non-polar intermediates; MeOH/DCM for polar species).
  • Membrane Separation Technologies : Employ nanofiltration or reverse osmosis for large-scale purification of heat-sensitive intermediates .
  • Recrystallization : Use solvent pairs (e.g., EtOAc/hexane) to improve crystalline yield and remove amorphous impurities.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for the 4-fluorobenzyl moiety introduction?

  • Methodological Answer :
  • Variables : Test temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. DMF) using a 2^k factorial design .
  • Response Surface Analysis : Model interactions between variables to identify optimal conditions (e.g., 100°C, 10 mol% Pd(OAc)₂, toluene).
  • Validation : Replicate optimized conditions in triplicate to ensure robustness (RSD <5%).

Q. How to resolve discrepancies in biological activity between synthetic batches?

  • Methodological Answer :
  • Comparative Analysis : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may inhibit target binding .
  • Informer Library Screening : Compare reactivity of problematic batches against standardized substrates to identify method-specific failures (e.g., ligand decomposition) .
  • Biological Assay Controls : Include reference compounds (e.g., known inhibitors) to normalize inter-batch variability in activity measurements.

Q. What mechanistic insights can kinetic studies provide for key synthetic steps?

  • Methodological Answer :
  • Quench-Flow Experiments : Stop reactions at timed intervals (e.g., 0–60 min) to quantify intermediate accumulation via LC-MS.
  • Isotope Labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps in cyclization reactions.
  • Arrhenius Plotting : Calculate activation energy (Ea) from rate constants at multiple temperatures to distinguish between concerted and stepwise mechanisms .

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify products using HRMS .
  • Solid-State Stability : Use PXRD to detect polymorphic transitions in lyophilized vs. crystalline forms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.